Cas no 1806296-05-8 (Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate)

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate is a specialized benzoate ester featuring a trifluoromethoxy and cyano substituent, along with a methoxy group. This compound is valued for its unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyano functionality offers reactivity for further derivatization. Its ester group allows for straightforward hydrolysis or transesterification, facilitating downstream modifications. The compound's well-defined structure and functional group diversity make it a useful building block for designing bioactive molecules with tailored properties.
Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate structure
1806296-05-8 structure
商品名:Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate
CAS番号:1806296-05-8
MF:C11H8F3NO4
メガワット:275.180733680725
CID:4951497

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate
    • インチ: 1S/C11H8F3NO4/c1-17-8-4-6(10(16)18-2)3-7(5-15)9(8)19-11(12,13)14/h3-4H,1-2H3
    • InChIKey: AJMLPFRXVNCNOQ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(C#N)=CC(C(=O)OC)=CC=1OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 376
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 68.6

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015012971-250mg
Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate
1806296-05-8 97%
250mg
470.40 USD 2021-06-21
Alichem
A015012971-500mg
Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate
1806296-05-8 97%
500mg
782.40 USD 2021-06-21
Alichem
A015012971-1g
Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate
1806296-05-8 97%
1g
1,534.70 USD 2021-06-21

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate 関連文献

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoateに関する追加情報

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate (CAS No. 1806296-05-8): A Comprehensive Overview

Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate (CAS No. 1806296-05-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of multiple functional groups, including cyano, methoxy, and trifluoromethoxy substituents, makes it a versatile molecule for synthetic chemists and biologists alike.

The chemical structure of Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate consists of a benzoic acid core substituted with a cyano group at the 3-position, a methoxy group at the 5-position, and a trifluoromethoxy group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates.

In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their improved pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceutical molecules often leads to increased lipophilicity, reduced metabolic clearance, and enhanced binding to biological targets. Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate exemplifies this trend, as its trifluoromethoxy substituent is likely to contribute to these desirable properties.

One of the most compelling aspects of Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate is its potential as a building block for more complex molecules. Its reactive sites allow for further functionalization through various chemical transformations, such as nucleophilic substitution, reduction, or coupling reactions. This flexibility makes it an invaluable asset in synthetic chemistry laboratories aiming to develop novel compounds with tailored properties.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial activities. These findings are based on computational modeling and in vitro assays that highlight the compound's ability to interact with specific biological targets. For instance, the cyano group can serve as a pharmacophore for enzymes involved in inflammatory pathways, while the methoxy and trifluoromethoxy groups may enhance binding to receptors or enzymes relevant to cancer progression.

The agrochemical sector has also shown interest in this compound due to its structural similarity to known herbicides and fungicides. The presence of electron-withdrawing groups like the cyano and trifluoromethoxy substituents suggests that derivatives of Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate could possess potent activity against various plant pathogens. Furthermore, the methoxy group may contribute to soil stability and slow release properties, which are desirable traits in agrochemical formulations.

From a synthetic chemistry perspective, Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate represents an excellent candidate for exploring new synthetic methodologies. The challenge lies in developing efficient routes that preserve the integrity of all functional groups while minimizing side reactions. Advances in catalytic systems and green chemistry principles have made it possible to achieve this goal with increasing precision. For example, transition metal-catalyzed cross-coupling reactions have enabled the introduction of new substituents at specific positions without compromising the overall structure.

The use of computational tools has further enhanced our understanding of the reactivity and properties of Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate. Molecular modeling studies have provided insights into how different functional groups influence electronic distributions and molecular interactions. These insights are crucial for designing experiments that maximize yield and selectivity during synthesis. Additionally, computational predictions can help identify potential issues such as unexpected side reactions or decomposition pathways.

In conclusion, Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate (CAS No. 1806296-05-8) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further research and development. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds like this one will play an increasingly important role in advancing scientific discovery.

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